4,4-Difluoro-2-methylpyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,4-difluoro-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4-2-5(6,7)3-8-4;/h4,8H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZHSDULQGNJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781074-90-5 | |
| Record name | 4,4-difluoro-2-methylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4,4-Difluoro-2-methylpyrrolidine hydrochloride typically involves the fluorination of 2-methylpyrrolidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 4-position of the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atoms at the 4-position can participate in nucleophilic substitution under specific conditions. While fluorine is typically a poor leaving group, activated systems (e.g., using strong bases or transition metals) enable substitution:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Fluorine displacement | Selectfluor, DMF, 80°C | 4-Hydroxy-2-methylpyrrolidine | |
| SN2 with Grignard reagents | Mg, THF, −20°C to RT | 4-Alkyl-2-methylpyrrolidine analogs |
Key Finding : Selectfluor-mediated fluorination (reverse reaction) is feasible but requires elevated temperatures and polar aprotic solvents .
Reduction Reactions
The pyrrolidine ring can undergo hydrogenation or reductive amination to modify substituents:
| Reaction Type | Catalyst/Agent | Outcome | Reference |
|---|---|---|---|
| Hydrogenation of imine | Pd/C, H₂ (1 atm), MeOH | Saturated pyrrolidine derivatives | |
| Reductive amination | NaBH₃CN, AcOH | Introduction of alkyl/aryl groups |
Note : The hydrochloride salt enhances solubility in polar solvents, facilitating reductive steps .
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles via intramolecular reactions:
Mechanistic Insight : Cyclization often proceeds via syn-heteropalladation pathways in Pd-catalyzed systems .
Catalytic Functionalization
Transition-metal catalysis enables regioselective modifications:
Example : Ni-catalyzed hydroalkylation of 3-pyrrolines yields C3-alkylated products with >90% ee .
Acid-Base Reactions
The hydrochloride salt undergoes neutralization and salt metathesis:
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Neutralization | NaOH, H₂O | Free base (4,4-difluoro-2-methylpyrrolidine) | |
| Salt exchange | AgNTf₂, CH₂Cl₂ | Lipophilic NTf₂⁻ counterion |
Application : NTf₂⁻ salts improve solubility in non-polar media for catalytic applications .
Thermal and Stability Data
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Decomposition temperature | >200°C | TGA analysis | |
| Hydrolytic stability (pH 7.4) | >24 hours | Phosphate buffer, 37°C |
Note : The difluoro group enhances thermal stability compared to non-fluorinated analogs .
Scientific Research Applications
4,4-Difluoro-2-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with applications in chemical and pharmaceutical research due to its structure and potential biological activities.
Scientific Research Applications
This compound is commonly used in chemical and pharmaceutical research.
Chemistry It serves as a building block in synthesizing complex organic molecules and as a reagent in chemical reactions.
Biology The compound is used in studying enzyme mechanisms and as a probe for investigating biological pathways.
Medicine It is explored for potential therapeutic applications and as a precursor for synthesizing pharmaceutical compounds. Studies also suggest that modifications in the pyrrolidine structure can lead to varying degrees of receptor antagonism or agonism, influencing cancer cell proliferation.
Industry The compound is used in developing agrochemicals and other industrial products.
Chemical Reactions
This compound can undergo substitution, oxidation, reduction, and addition reactions.
- Substitution Reactions The fluorine atoms can be substituted with nucleophiles using reagents like alkyl halides and organometallic compounds.
- Oxidation and Reduction Reactions The compound can undergo oxidation to form N-oxides or reduction to form amines, using reagents like hydrogen peroxide or sodium borohydride.
- Addition Reactions The compound can participate in addition reactions with electrophiles to form derivatives.
Antimicrobial and Antiviral Properties
Recent studies indicate that this compound exhibits antimicrobial activity against pathogens, including gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics. Research is being conducted to evaluate its effectiveness against specific viral pathogens, which could lead to the development of new antiviral therapies.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The compound can inhibit or activate specific enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of 4,4-Difluoro-2-methylpyrrolidine Hydrochloride
The table below compares key physicochemical and structural properties of this compound with its closest analogs:
Key Findings from Comparative Studies
Fluorination Impact: The 4,4-difluoro substitution in the target compound enhances metabolic stability compared to monofluoro analogs like (2R,4R)-4-fluoro-2-methylpyrrolidine HCl. Fluorine atoms reduce ring basicity and increase resistance to enzymatic degradation .
Ring Size and Stability :
- 4,4-Difluoropiperidine HCl (6-membered ring) exhibits lower ring strain than the 5-membered pyrrolidine analogs. This may improve solubility but reduce conformational rigidity in drug-target interactions .
Methyl Group Influence: The 2-methyl group in the target compound increases steric hindrance compared to non-methylated analogs like 4,4-difluoropiperidine HCl. This can enhance chiral selectivity in asymmetric synthesis .
Synthesis and Applications :
- The synthesis of (2R,4R)-4-fluoro-2-methylpyrrolidine HCl involves fluorination of pyrrolidine precursors , whereas the target compound likely requires difluorination agents, increasing synthetic complexity .
- Derivatives like (S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid HCl (MW: 215.63) demonstrate how carboxyl groups modify solubility and reactivity for peptide-based drug design .
Pharmacokinetic and Toxicological Considerations
- Lipophilicity : The target compound’s logP is expected to be higher than 4,4-difluoropiperidine HCl due to the smaller ring size and methyl group, improving membrane permeability .
- Toxicity: Limited data exist for the target compound, but related fluorinated pyrrolidines (e.g., 3,3-difluoropyrrolidine HCl) show moderate acute toxicity in preclinical models, necessitating careful handling .
Biological Activity
4,4-Difluoro-2-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in pharmaceutical research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, antimicrobial properties, and therapeutic applications.
- Molecular Formula : C6H9F2N·HCl
- Molecular Weight : Approximately 201.60 g/mol
- Appearance : White powder
- Solubility : Soluble in water and polar solvents
- Melting Point : Approximately 225°C
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity, which can lead to modulation of various biological pathways. This modulation may involve inhibition or activation of specific targets, contributing to its therapeutic effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary results suggest that the compound may be effective against both gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics. Further investigation into its mechanism against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) is ongoing .
Antiviral Activity
In addition to its antibacterial properties, this compound has shown potential antiviral activity. Research is being conducted to evaluate its effectiveness against specific viral pathogens, which could lead to the development of new antiviral therapies.
Study on Fluorinated Compounds
A comprehensive study highlighted the role of fluorine in drug discovery, showcasing how fluorinated compounds like 4,4-Difluoro-2-methylpyrrolidine can enhance pharmacological properties. The study emphasized the importance of structural modifications in improving the efficacy and selectivity of drug candidates .
Anticancer Activity Research
Another significant area of research involves the anticancer properties of derivatives related to 4,4-Difluoro-2-methylpyrrolidine. Case studies have examined how these derivatives interact with estrogen receptors (ERα) in breast cancer cells. The findings suggest that modifications in the pyrrolidine structure can lead to varying degrees of receptor antagonism or agonism, influencing cancer cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid | C6H9F2NO2 | Enantiomeric form with potential different biological activity |
| (S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid | C6H9F2NO2 | Fmoc-protected variant used in peptide synthesis |
| (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid | C6H9F2NO2 | Specific stereochemistry affecting biological activity |
This table illustrates how structural variations among similar compounds can influence their biological activities and therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 4,4-Difluoro-2-methylpyrrolidine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves fluorination of pyrrolidine precursors via nucleophilic substitution or catalytic fluorination. Optimization can be achieved using Design of Experiments (DoE) to evaluate variables (e.g., temperature, reagent stoichiometry, solvent polarity). For example, a fractional factorial design reduces the number of trials while identifying critical parameters . Post-synthesis, purification via recrystallization or chromatography ensures high yield and purity. Characterization by NMR and mass spectrometry confirms structural integrity .
Q. How can researchers ensure the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed using HPLC (≥98% purity threshold) with UV detection at 210 nm. Structural validation employs and NMR to confirm stereochemistry and fluorine substitution patterns. X-ray crystallography resolves ambiguous configurations, while elemental analysis verifies stoichiometry (e.g., CHClFN) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Neutralize waste with 10% sodium bicarbonate before disposal. Collaborate with certified waste management services for hazardous material handling. Document Material Safety Data Sheets (MSDS) for reactivity data (e.g., stability in aqueous solutions) .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms of fluorination in pyrrolidine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, fluorination via SN2 mechanisms can be simulated to assess energy barriers. Coupling computational results with kinetic isotope effects (KIEs) validates proposed pathways .
Q. How to resolve contradictions between experimental spectroscopic data and computational predictions for fluorinated pyrrolidines?
- Methodological Answer : Multi-technique validation is essential. If NMR shifts deviate from DFT-predicted values, re-examine solvent effects or conformational dynamics via Molecular Dynamics (MD) simulations. Adjust basis sets (e.g., cc-pVTZ) to improve accuracy. Cross-validate with IR spectroscopy for functional group confirmation .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer : Scale-up introduces mass transfer limitations and exothermicity risks. Use flow reactors for better temperature control and mixing. Pilot studies with inline FTIR monitoring optimize residence time. For crystallization, apply Quality-by-Design (QbD) principles to predict particle size distribution .
Q. How is this compound utilized as a chiral building block in drug discovery?
- Methodological Answer : Its rigid pyrrolidine core serves as a scaffold for kinase inhibitors or GPCR-targeted compounds. Stereoselective modifications (e.g., introducing sulfonyl or carboxyl groups) enhance binding affinity. Biological activity is validated via enzymatic assays (IC determination) and molecular docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
